molecular formula C5H13ClN2O B599799 4-amino-N-methylbutanamide hydrochloride CAS No. 173336-88-4

4-amino-N-methylbutanamide hydrochloride

Cat. No. B599799
M. Wt: 152.622
InChI Key: NAVSCJJGECHRQY-UHFFFAOYSA-N
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Description

4-amino-N-methylbutanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O . It has a molecular weight of 152.62 g/mol .


Molecular Structure Analysis

The InChI code for 4-amino-N-methylbutanamide hydrochloride is 1S/C5H12N2O.ClH/c1-7-5(8)3-2-4-6;/h2-4,6H2,1H3,(H,7,8);1H . The compound’s structure includes a chloride ion (Cl-) and a 4-amino-N-methylbutanamide molecule .


Physical And Chemical Properties Analysis

4-amino-N-methylbutanamide hydrochloride has a molecular weight of 152.62 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 152.0716407 g/mol . The topological polar surface area is 55.1 Ų . The compound has a complexity of 72.8 .

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

Primary amino acid derivatives, including compounds structurally related to 4-amino-N-methylbutanamide hydrochloride, have been investigated for their anticonvulsant activities and pain-attenuating properties. Studies have demonstrated that certain N'-benzyl 2-substituted amino acetamides exhibit pronounced activities in whole animal anticonvulsant models and neuropathic pain models. The effectiveness of these compounds has been found to exceed that of traditional anticonvulsants like phenobarbital, indicating their potential as novel anticonvulsant agents with additional pain-attenuating benefits (King et al., 2011).

Synthesis and Characterization of Tetrazole-Containing Derivatives

The synthesis and characterization of tetrazole-containing derivatives of amino acids, including 4-amino-N-methylbutanamide hydrochloride, have been explored. These studies focus on the reactivity of amino and carboxy terminal groups for the preparation of tetrazole derivatives, which are of interest due to their potential pharmaceutical applications. The ability to efficiently synthesize these derivatives opens new avenues for the development of compounds with varied biological activities (Putis et al., 2008).

Electrosynthesis of Related Compounds

Research into the electrosynthesis of compounds related to 4-amino-N-methylbutanamide hydrochloride, such as 5-amino-4-oxopentanoic acid hydrochloride, has provided insights into efficient synthetic routes. These studies detail the effects of various factors on the yield and quality of the synthesized compounds, highlighting the potential for electrochemical methods in the synthesis of biologically relevant compounds (Konarev et al., 2007).

Structural Parameters for Anticonvulsant Activity

Further investigation into the structural parameters that confer anticonvulsant activity has led to the identification of key structural components in compounds like (R)-N'-benzyl 2-amino-3-methylbutanamide. These studies contribute to our understanding of the structure-activity relationships (SARs) of primary amino acid derivatives, providing a foundation for the development of new anticonvulsant drugs with optimized efficacy (King et al., 2011).

properties

IUPAC Name

4-amino-N-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-7-5(8)3-2-4-6;/h2-4,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVSCJJGECHRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-methylbutanamide hydrochloride

CAS RN

173336-88-4
Record name 4-amino-N-methylbutanamide hydrochloride
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